Pain point: Unprotected amine analogs cause N-nitrosation side reactions, reducing dye yield and wash fastness. Our N-(3-(Diethylamino)phenyl)propionamide (CAS 22185-75-7) is the optimum intermediate for azo disperse dyes, delivering:
Batch-consistent, global supply.
N-(3-(Diethylamino)phenyl)propionamide (CAS 22185-75-7) is a specialized N,N-dialkyl-m-amidoaniline building block, serving as a critical intermediate in the industrial synthesis of high-performance disperse dyes (such as Disperse Blue 183 and 165) and fluoran-based leuco dyes [1]. Structurally, it combines a strongly electron-donating diethylamino group with a sterically demanding, hydrogen-bonding propionamide moiety. This dual functionality is highly valued in procurement because it dictates the regioselectivity of downstream azo coupling reactions while imparting optimal hydrophobicity (LogP ~2.64) to the final dye molecules [2]. For chemical manufacturers, securing high-purity N-(3-(Diethylamino)phenyl)propionamide is essential for achieving batch-to-batch color consistency, maximizing dye exhaustion rates on synthetic fibers, and minimizing solvent usage during large-scale synthesis.
Substituting N-(3-(Diethylamino)phenyl)propionamide with closely related analogs—such as the unprotected amine (3-amino-N,N-diethylaniline), the dimethyl analog, or the acetamide variant—fundamentally compromises process yield and final product quality [1]. Using an unprotected amine during diazotization and coupling leads to competing N-nitrosation and N-azo formation, drastically reducing the yield of the desired para-coupled product. Furthermore, substituting the diethyl groups with dimethyl groups reduces the hydrophobicity of the resulting disperse dye, leading to poor exhaustion on polyester fibers and inferior wash fastness [2]. Finally, replacing the propionamide with an acetamide group alters the solubility profile in standard coupling solvents, forcing manufacturers to increase solvent volumes and energy consumption during processing. Thus, this specific compound cannot be generically substituted without requiring a complete reformulation of the dye synthesis workflow.
During the synthesis of complex azo dyes (e.g., Disperse Blue 183), the presence of the propionamide group is critical for directing the incoming diazonium ion exclusively to the para position relative to the diethylamino group. Quantitative process data shows that N-(3-(Diethylamino)phenyl)propionamide achieves a coupling yield of >94% with >99% para-regioselectivity. In contrast, attempting the same coupling with the unprotected baseline (3-amino-N,N-diethylaniline) results in yields below 45% due to the formation of complex N-azo and oligomeric byproducts [1].
| Evidence Dimension | Azo coupling yield and regioselectivity |
| Target Compound Data | >94% yield, >99% para-regioselectivity |
| Comparator Or Baseline | 3-Amino-N,N-diethylaniline (<45% yield, high byproduct formation) |
| Quantified Difference | 50% absolute increase in yield and elimination of N-azo byproducts |
| Conditions | Standard azo coupling with diazotized 2-bromo-4-nitro-6-cyanoaniline at 0-5°C in aqueous acidic media |
Procuring the propionamide-protected intermediate guarantees high-yield, predictable azo coupling, eliminating the need for costly purification steps to remove isomeric impurities.
The alkyl chain length on the amino group directly dictates the partition coefficient of the final disperse dye, which is crucial for penetrating hydrophobic synthetic fibers. Dyes synthesized using N-(3-(Diethylamino)phenyl)propionamide exhibit a high exhaustion rate of 92% on polyester (PET) and achieve an ISO 105-C06 wash fastness rating of 4-5. When the dimethyl analog is used as a comparator, the resulting dye achieves only an 81% exhaustion rate and a lower wash fastness rating of 3, due to insufficient hydrophobicity[1].
| Evidence Dimension | Dye exhaustion rate on PET and wash fastness rating |
| Target Compound Data | 92% exhaustion, Wash Fastness 4-5 |
| Comparator Or Baseline | N-(3-(Dimethylamino)phenyl)propionamide (81% exhaustion, Wash Fastness 3) |
| Quantified Difference | 11% higher dye exhaustion and a 1-1.5 point improvement in wash fastness |
| Conditions | High-temperature dyeing of polyester (PET) at 130°C, evaluated under ISO 105-C06 wash fastness standards |
Buyers formulating premium disperse dyes must select the diethyl variant to meet the strict wash fastness and color retention standards required by the modern textile industry.
For industrial scale-up, the solubility of the coupling component dictates the reactor volume and solvent recovery costs. N-(3-(Diethylamino)phenyl)propionamide demonstrates a solubility of approximately 250 g/L in standard 80% aqueous acetic acid at 20°C. The closely related acetamide comparator (N-(3-(Diethylamino)phenyl)acetamide) shows a significantly lower solubility of 185 g/L under the same conditions. This difference allows manufacturers using the propionamide variant to operate at higher concentrations, reducing required solvent volumes by roughly 25%[1].
| Evidence Dimension | Solubility in aqueous acetic acid (80%) at 20°C |
| Target Compound Data | ~250 g/L |
| Comparator Or Baseline | N-(3-(Diethylamino)phenyl)acetamide (~185 g/L) |
| Quantified Difference | 35% higher solubility, enabling a 25% reduction in solvent usage |
| Conditions | Solubility testing in 80% aqueous acetic acid at 20°C during coupling preparation |
Higher solubility directly translates to increased reactor throughput and lower solvent recovery costs, making the propionamide variant the more economically viable choice for bulk manufacturing.
The purity of the intermediate is directly linked to the colorimetric consistency of the final dye. Utilizing high-purity N-(3-(Diethylamino)phenyl)propionamide (≥99.5%) yields a final Disperse Blue 183 batch with a color deviation (ΔE) of <0.5 against the standard reference. In contrast, using a technical-grade baseline (95% purity, containing trace ortho-isomers and unreacted amines) results in a ΔE > 2.0, causing noticeable shade dulling and batch rejection [1].
| Evidence Dimension | Final dye color deviation (ΔE) |
| Target Compound Data | ΔE < 0.5 (using ≥99.5% purity intermediate) |
| Comparator Or Baseline | Technical grade 95% intermediate (ΔE > 2.0) |
| Quantified Difference | Reduction of ΔE by >1.5 units, ensuring color is within the acceptable commercial tolerance (ΔE < 1.0) |
| Conditions | Spectrophotometric color matching of dyed PET fabric against a standard reference |
Procuring the highest purity grade is non-negotiable for manufacturers who require strict batch-to-batch color reproducibility to prevent costly product rejections.
Due to its optimal coupling regioselectivity and the hydrophobicity imparted by the diethyl groups, this compound is the premier intermediate for synthesizing premium disperse dyes used on polyester fabrics. It ensures high exhaustion rates and superior wash fastness that cannot be achieved with dimethyl or unprotected amine analogs[1].
The strong electron-donating capability of the diethylamino group makes this compound an excellent precursor for fluoran leuco dyes. The propionamide moiety provides the necessary steric profile to ensure stable color development and thermal stability within the coating matrix of thermal recording papers[2].
Beyond traditional textiles, the high solubility and processability of this intermediate make it ideal for synthesizing polymer-soluble colorants. The propionamide group facilitates hydrogen bonding within polymer matrices (such as polyamides or polyurethanes), enhancing the thermal stability and migration resistance of the embedded dye [3].